

Application Note: Analysis of Imidazolidinone Impurities by RP-HPLC

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Compound of Interest

Compound Name: *1-(2-Chloroethyl)imidazolidin-2-one*

Cat. No.: B120422

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Introduction

Imidazolidinone derivatives are crucial structural motifs in many pharmaceutical compounds. During the synthesis and storage of active pharmaceutical ingredients (APIs) containing this moiety, process-related and degradation impurities may arise. Regulatory bodies mandate the identification and quantification of such impurities to ensure the safety and efficacy of drug products. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of imidazolidinone impurities, exemplified by the determination of 1-Acetyl-2-imidazolidinone in a drug substance.^{[1][2]} The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control.^{[1][2]}

Experimental

A specific and sensitive RP-HPLC method was developed and validated for the quantitative analysis of 1-Acetyl-2-imidazolidinone.^[1] The chromatographic separation was achieved on an Inertsil ODS-3V column (250 mm × 4.6 mm, 5 µm).^[1] The mobile phase consisted of a gradient mixture of an aqueous buffer and an organic solvent.

Chromatographic Conditions

Parameter	Value
Column	Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm)
Mobile Phase	Water and Acetonitrile
Diluent	Water: Acetonitrile (95:5 v/v)[1]
Flow Rate	1.0 mL/min
Detection	UV at 215 nm[1]
Injection Volume	100 µL
Column Temperature	Ambient

Method Validation Summary

The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][3]

Validation Parameter	Result
Specificity	The method demonstrated good separation of the impurity from the main compound and other potential degradants.
Linearity (Range)	0.16 - 1.04 µg/mL[1][2]
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	2.7 ppm[1]
Limit of Quantification (LOQ)	8.2 ppm[1]
Precision (%RSD)	System Precision: 0.21%[1]
Accuracy (% Recovery)	96.488% - 108.923%[2]
Robustness	The method was found to be robust with small, deliberate variations in chromatographic conditions.

Protocol: Determination of 1-Acetyl-2-imidazolidinone Impurity

1. Objective

To quantify the 1-Acetyl-2-imidazolidinone impurity in a drug substance using a validated RP-HPLC method.

2. Materials and Reagents

- 1-Acetyl-2-imidazolidinone reference standard
- Drug substance sample for analysis
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Analytical balance
- Sonicator
- HPLC system with UV detector (e.g., Waters HPLC System 2695 with a photodiode array detector 2996 or equivalent)[1]
- Inertsil ODS-3V column (250 mm × 4.6 mm, 5 µm)[1]

3. Preparation of Solutions

- Diluent: Prepare a mixture of Water and Acetonitrile in the ratio of 95:5 (v/v).
- Standard Stock Solution: Accurately weigh about 10.4 mg of 1-Acetyl-2-imidazolidinone standard and transfer it to a 20 mL volumetric flask. Add diluent, sonicate for 10 minutes to dissolve, and make up to volume with the diluent.[1]

- Standard Solution (4.16 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with the diluent. Further dilute 1.0 mL of this solution to 25 mL with the diluent.[1]
- Sample Solution (10000 µg/mL): Accurately weigh about 250 mg of the drug substance sample and transfer it to a 25 mL volumetric flask. Add diluent, sonicate for 10 minutes to dissolve completely, and make up to volume with the diluent.[1]

4. Chromatographic Procedure

- Set up the HPLC system with the chromatographic conditions specified in the Application Note.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the Standard Solution in replicate (e.g., six times) to check for system suitability (precision). The %RSD of the peak area should be less than 2.0%.
- Inject the Sample Solution.
- Identify the 1-Acetyl-2-imidazolidinone peak in the sample chromatogram by comparing its retention time with that of the standard.
- Integrate the peak areas and calculate the amount of 1-Acetyl-2-imidazolidinone impurity in the sample.

5. Calculation

Calculate the percentage of 1-Acetyl-2-imidazolidinone impurity in the drug substance using the following formula:

Where:

- Area_sample = Peak area of the impurity in the sample solution
- Area_standard = Average peak area of the impurity in the standard solution

- Conc_standard = Concentration of the standard solution (in $\mu\text{g/mL}$)
- Conc_sample = Concentration of the sample solution (in $\mu\text{g/mL}$)

Visualizations

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Caption: Workflow for RP-HPLC analysis of imidazolidinone impurities.

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References

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